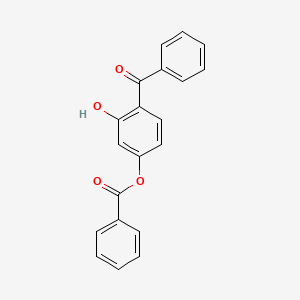

4-Benzoyl-3-hydroxyphenyl benzoate

Description

Overview of Aryl Benzoate (B1203000) Esters in Contemporary Chemical Research

Aryl benzoate esters are a class of organic compounds characterized by a benzoate group attached to a phenyl ring or other aromatic system via an ester linkage. These structures are prevalent in contemporary chemical research due to their utility as synthetic intermediates, their role as protecting groups in organic synthesis, and their application in materials science. google.com The ester linkage and aromatic rings confer specific properties, such as thermal stability and, in some cases, liquid crystalline behavior. wikipedia.org

In materials science, derivatives of phenyl benzoate are among the most studied calamitic (rod-shaped) liquid crystals. wikipedia.org The design of new liquid crystals often involves modifying the terminal groups of these molecules to fine-tune their mesomorphic properties for technological applications. wikipedia.org Furthermore, aryl esters are fundamental precursors for the synthesis of hydroxyaryl ketones through a classic name reaction known as the Fries rearrangement. byjus.comgoogle.com This reaction is of industrial importance for producing intermediates used in the manufacturing of pharmaceuticals and other specialty chemicals. byjus.com The versatility of aryl benzoates also extends to their use in polymer chemistry, where they can be incorporated into larger molecules to enhance properties like UV resistance. google.comgoogle.com

Academic Significance and Research Gaps Pertaining to 4-Benzoyl-3-hydroxyphenyl Benzoate

The academic significance of this compound (also referred to as BHB) stems primarily from its investigation as a therapeutic agent. impactglobalhealth.orgajchem-a.com Specifically, the compound has been identified as a preclinical, investigational inhibitor of phospholipase A₂ (PLA₂) enzymes found in snake venom. impactglobalhealth.orgajchem-a.com PLA₂ enzymes are highly toxic components in the venom of snakes such as Bothrops asper (Fer-de-lance) and contribute significantly to local and systemic tissue damage. impactglobalhealth.org The development of small molecule inhibitors like this compound represents a modern approach to snakebite envenoming treatment, aiming to overcome the limitations of traditional serum-based antivenoms. impactglobalhealth.org

Despite this specific and important potential application, there is a notable research gap in the broader scientific literature concerning this compound. While its structural analogues, such as 4-Benzoyl-3-hydroxyphenyl methacrylate (B99206), are documented in the context of polymer chemistry for their ability to act as polymerizable UV absorbers, dedicated studies on the physicochemical properties, alternative synthetic routes, and other potential applications of this compound itself are scarce. ajchem-a.com Its potential is inferred from its constituent parts: the hydroxybenzophenone moiety is a well-known chromophore for UV absorption, and the benzoate group is a common feature in liquid crystals and stable polymer additives. However, the synergistic or unique properties arising from this specific combination remain largely unexplored in academic publications, representing a clear gap for future research.

Historical Development of Research on Related Benzoyl-Hydroxyphenyl Derivatives

The historical context for a molecule like this compound is rooted in the development of synthetic organic chemistry, particularly in the study of aromatic compounds. The core structure of this compound is a hydroxybenzophenone, a class of molecules that gained prominence in the mid-20th century as highly effective ultraviolet (UV) light absorbers. The synthesis of these hydroxyaryl ketones is historically linked to the Fries rearrangement, a reaction first described by German chemist Karl Theophil Fries. byjus.com

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride. byjus.comgoogle.com This reaction is regioselective, with reaction conditions such as temperature and solvent influencing whether the acyl group migrates to the ortho or para position relative to the hydroxyl group. byjus.comgoogle.com The ability to selectively synthesize specific isomers of hydroxybenzophenones through this and other methods, like Friedel-Crafts acylation, laid the groundwork for creating a wide variety of UV stabilizers and pharmaceutical intermediates. organic-chemistry.org The subsequent step of attaching a benzoate group to the phenolic hydroxyl represents a standard esterification reaction, a fundamental transformation in organic chemistry. This combination of established chemical principles—the synthesis of the hydroxybenzophenone core followed by esterification—illustrates how complex molecules like this compound are built upon a foundation of classic and well-understood organic reactions.

Structure

3D Structure

Properties

CAS No. |

18803-25-3 |

|---|---|

Molecular Formula |

C20H14O4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

(4-benzoyl-3-hydroxyphenyl) benzoate |

InChI |

InChI=1S/C20H14O4/c21-18-13-16(24-20(23)15-9-5-2-6-10-15)11-12-17(18)19(22)14-7-3-1-4-8-14/h1-13,21H |

InChI Key |

CNAILFQALPMJFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Benzoyl 3 Hydroxyphenyl Benzoate

Direct Esterification Pathways and Optimization

Direct esterification represents the most straightforward approach to synthesizing 4-benzoyl-3-hydroxyphenyl benzoate (B1203000). This method typically involves the reaction of 3,4-dihydroxybenzophenone (B1216044) (which provides the 4-benzoyl-3-hydroxyphenyl moiety) with benzoic acid or its derivatives. The efficiency of this process is highly dependent on the catalytic system, reaction conditions, and a fundamental understanding of the reaction's kinetics and thermodynamics.

Catalytic Systems and Reaction Conditions

The selection of an appropriate catalyst is crucial for achieving high yields and purity in the synthesis of 4-benzoyl-3-hydroxyphenyl benzoate via direct esterification. A variety of catalytic systems have been employed for the esterification of phenols, which can be adapted for this specific synthesis.

Strong acid catalysts are commonly used to promote the esterification of phenols. Systems analogous to the synthesis of 4-benzoyl-3-hydroxyphenyl methacrylate (B99206), a structurally related compound, utilize catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). These catalysts function by protonating the carbonyl oxygen of benzoic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the phenolic hydroxyl group of 3,4-dihydroxybenzophenone. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product by removing water, a byproduct of the reaction.

Another effective catalytic system for esterification involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov This method, often referred to as the Steglich esterification, is particularly useful for reactions conducted under mild, room temperature conditions. The combination of DCC and DMAP activates the carboxylic acid, facilitating the ester bond formation with the phenol (B47542). nih.govorganic-chemistry.org

Furthermore, recyclable catalysts like 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl) have been shown to be effective for the acylation of phenols under base-free conditions, offering a more sustainable and reusable catalytic option. organic-chemistry.org For the esterification of phenols with benzoic acid, solid acid catalysts such as zeolites have also been explored, although their application often requires higher temperatures. mdpi.com A combination of boric acid and sulfuric acid has also been patented for the esterification of p-hydroxybenzoic acid with hydroquinone, a process that shares similarities with the synthesis of the target molecule. google.com

| Catalyst System | Typical Reaction Conditions | Advantages |

| Sulfuric Acid (H₂SO₄) / p-Toluenesulfonic Acid (PTSA) | Reflux in a suitable solvent (e.g., toluene) with azeotropic removal of water. | Readily available, inexpensive, and effective for driving the reaction to completion. |

| DCC / DMAP | Room temperature in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov | Mild reaction conditions, high yields, and suitable for sensitive substrates. nih.gov |

| DMAP·HCl | Base-free conditions, allowing for easier work-up and catalyst recycling. organic-chemistry.org | Recyclable catalyst, promoting greener chemistry. organic-chemistry.org |

| Boric Acid / Sulfuric Acid | Dispersed in a reaction medium at elevated temperatures. google.com | High yields and good technical purity of the product. google.com |

Reaction Kinetics and Thermodynamic Considerations

The kinetics of esterification reactions are fundamental to optimizing reaction times and yields. For the synthesis of this compound, the reaction rate is influenced by several factors, including the concentration of reactants and catalyst, temperature, and the efficiency of water removal.

The reaction is typically bimolecular, with the rate being proportional to the concentrations of both the phenolic substrate and the activated benzoic acid derivative. rasayanjournal.co.in In acid-catalyzed esterifications, the reversible nature of the reaction means that the forward reaction rate is in competition with the reverse hydrolysis reaction. To favor the formation of the ester, Le Chatelier's principle is applied by removing water from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Studies on the hydrolysis of related benzoate esters, which follow the reverse reaction pathway, provide insight into the stability of the ester bond and the factors influencing its cleavage. semanticscholar.org These studies often employ Hammett plots to correlate reaction rates with the electronic properties of substituents on the aromatic rings, offering a deeper understanding of the electronic effects at play during the reaction. semanticscholar.org

Mechanistic Studies of Ester Bond Formation

The mechanism of direct esterification depends on the catalytic system employed. In the presence of a strong acid catalyst like sulfuric acid, the reaction proceeds through a well-established pathway.

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The phenolic hydroxyl group of 3,4-dihydroxybenzophenone acts as a nucleophile and attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. semanticscholar.org

Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another base present in the reaction mixture, to yield the final product, this compound, and regenerate the acid catalyst.

In the case of DCC/DMAP-catalyzed esterification, the mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive N-acylpyridinium salt. This salt is then readily attacked by the phenolic hydroxyl group to form the ester, with the release of dicyclohexylurea (DCU) as a byproduct. nih.gov

Alternative Synthetic Routes and Their Comparative Analysis

While direct esterification is a common method, alternative synthetic strategies such as transesterification and nucleophilic substitution reactions offer different approaches to the synthesis of this compound. These routes can be advantageous in specific contexts, such as when starting materials are more readily available or when milder reaction conditions are required.

Transesterification Processes

Transesterification is an equilibrium process that involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a new ester and a new alcohol. For the synthesis of this compound, this would involve reacting a simple benzoate ester, such as methyl benzoate or ethyl benzoate, with 3,4-dihydroxybenzophenone.

The reaction can be catalyzed by either acids or bases. Acid catalysts, similar to those used in direct esterification, protonate the carbonyl group of the starting ester, making it more electrophilic. Base catalysts, such as sodium methoxide (B1231860) or sodium ethoxide, work by deprotonating the phenol to form a more nucleophilic phenoxide ion.

A key consideration in transesterification is the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the equilibrium towards the desired product. This is often achieved by using an excess of the starting phenol or by distilling off the more volatile alcohol byproduct. While transesterification can be an effective method, it may require higher temperatures and longer reaction times compared to direct esterification with more reactive acylating agents. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide another powerful route to this compound. This approach typically involves the reaction of the phenoxide of 3,4-dihydroxybenzophenone with a reactive benzoic acid derivative, such as an acyl chloride or anhydride (B1165640).

A common and highly effective method is the Schotten-Baumann reaction, which is carried out under basic conditions. In this reaction, the phenolic hydroxyl group is deprotonated by a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride. rasayanjournal.co.in The reaction is generally fast and irreversible, leading to high yields of the desired ester. The use of a two-phase system (e.g., dichloromethane and water) with a phase-transfer catalyst can further enhance the reaction efficiency.

The reactivity in these reactions is high due to the excellent leaving group ability of the chloride ion from benzoyl chloride. This method avoids the need for water removal, which is a key challenge in direct esterification. However, the use of acyl chlorides requires careful handling due to their moisture sensitivity and corrosive nature.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Direct Esterification | 3,4-Dihydroxybenzophenone, Benzoic Acid | H₂SO₄, PTSA, DCC/DMAP | Atom economical, straightforward. nih.gov | Reversible reaction, requires water removal. |

| Transesterification | 3,4-Dihydroxybenzophenone, Methyl Benzoate | Acid or Base Catalyst | Uses readily available esters. | Equilibrium process, requires removal of alcohol byproduct. mdpi.com |

| Nucleophilic Substitution (Schotten-Baumann) | 3,4-Dihydroxybenzophenone, Benzoyl Chloride | Pyridine, NaOH | High yields, irreversible reaction. rasayanjournal.co.in | Uses corrosive and moisture-sensitive reagents. |

Multi-step Convergent Synthesis Strategies

One effective method for the synthesis of the key intermediate, 2,4-dihydroxybenzophenone (B1670367), is the Fries rearrangement of a phenolic ester, such as phenyl benzoate. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid. wikipedia.org The reaction is selective for the ortho and para positions, and the ratio of the products can be influenced by reaction conditions such as temperature and solvent. wikipedia.org

A proposed convergent synthesis of this compound can be outlined in two main stages:

Stage 1: Synthesis of 2,4-Dihydroxybenzophenone via Fries Rearrangement

The initial step involves the Fries rearrangement of a suitable phenolic ester to form 2,4-dihydroxybenzophenone. While direct synthesis from resorcinol (B1680541) and benzoyl chloride is possible, the Fries rearrangement offers an alternative pathway. google.comtsijournals.com The reaction is typically catalyzed by a Lewis acid like aluminum chloride. wikipedia.org

Stage 2: Esterification to Yield this compound

The final step in this convergent approach is the esterification of the synthesized 2,4-dihydroxybenzophenone with benzoyl chloride. This reaction forms the final product, this compound. The hydroxyl group at the 4-position is generally more reactive and will preferentially react with the benzoyl chloride.

The following table outlines the proposed reaction steps and conditions for this convergent synthesis:

Interactive Data Table: Convergent Synthesis of this compound

| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Conditions | Product |

| 1 | Fries Rearrangement | Phenyl Benzoate | Aluminum Chloride (AlCl₃) | - | Heat | 2-Hydroxybenzophenone and 4-Hydroxybenzophenone (B119663) |

| 2 | Synthesis of Intermediate | Resorcinol, Benzoyl Chloride | Zinc Chloride (ZnCl₂) | - | - | 2,4-Dihydroxybenzophenone |

| 3 | Esterification | 2,4-Dihydroxybenzophenone, Benzoyl Chloride | Pyridine | Dichloromethane | Room Temperature | This compound |

Note: This table presents a plausible synthetic route based on established chemical reactions. Specific yields and optimal conditions may vary based on experimental setup.

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable to future derivatives)

While this compound itself is an achiral molecule, the development of chiral analogues could be of interest for applications where stereochemistry plays a crucial role. The synthesis of such chiral derivatives would necessitate the use of stereoselective methodologies.

Asymmetric synthesis can be achieved through several established strategies: ethz.ch

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to introduce chirality into the final molecule. ethz.ch

Chiral Auxiliaries: An enantiopure auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the chiral product. ethz.ch

Chiral Catalysts: The use of a chiral catalyst can promote the formation of one enantiomer over the other. ethz.ch This is a highly efficient method as only a substoichiometric amount of the chiral catalyst is required.

For instance, a chiral derivative of this compound could potentially be synthesized by employing a chiral boronic acid in a Suzuki-Miyaura cross-coupling reaction to construct the benzophenone (B1666685) core, followed by esterification. nih.govmdpi.com The use of chiral phosphoric acid catalysis has also emerged as a powerful tool for the stereoselective synthesis of various chiral molecules, including allenes and styrenes, and could be adapted for the synthesis of chiral benzophenone derivatives. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using less hazardous materials, and improving energy efficiency.

Traditional methods for synthesizing benzophenones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate significant amounts of acidic waste during workup. google.com Greener alternatives to this reaction are actively being explored.

Key areas for implementing green chemistry in the synthesis of this compound include:

Catalyst Selection: Replacing traditional Lewis acids with more environmentally benign alternatives is a primary focus. The use of solid acid catalysts, such as zeolites or bismuth chloride, can simplify catalyst recovery and reduce waste. google.com A Chinese patent describes a green synthesis process for 2,4-dihydroxybenzophenone using BiCl₃ or a composite HZSM-5 zeolite catalyst. google.com

Solvent Choice: The use of greener solvents or even solvent-free reaction conditions can significantly reduce the environmental footprint. A patented process for producing 2,4-dihydroxybenzophenone utilizes an organic solvent immiscible with water in the presence of a low molecular weight aliphatic alcohol, avoiding the formation of by-products like benzoic acid. google.com

Phase Transfer Catalysis: In the reaction of resorcinol with benzotrichloride (B165768) to produce 2,4-dihydroxybenzophenone, the use of a phase transfer catalyst can improve reaction efficiency and product quality. tsijournals.com This method can enhance the interaction between reactants in a biphasic system, leading to higher yields and purity. tsijournals.com

Photocatalysis: Photocatalytic methods offer a green alternative for certain synthetic steps. For example, photocatalytic oxidation has been used to obtain 4,4'-dimethoxybenzophenone (B177193) from its corresponding benzhydrol. While not directly applicable to the target molecule's synthesis, it highlights the potential of light-driven reactions in this area.

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound and its intermediates.

Interactive Data Table: Green Chemistry Approaches in Benzophenone Synthesis

| Green Chemistry Principle | Traditional Method | Greener Alternative | Compound | Reference(s) |

| Catalysis | Stoichiometric AlCl₃ in Friedel-Crafts acylation | Catalytic BiCl₃ or composite HZSM-5 zeolite | 2,4-Dihydroxybenzophenone | google.com |

| Solvent | Halogenated solvents | Water-immiscible organic solvent with aliphatic alcohol | 2,4-Dihydroxybenzophenone | google.com |

| Process Intensification | Homogeneous reaction | Phase transfer catalysis | 2,4-Dihydroxybenzophenone | tsijournals.com |

Comprehensive Spectroscopic and Spectrometric Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Proton (¹H) NMR Spectral Analysis

Proton NMR analysis of 4-Benzoyl-3-hydroxyphenyl benzoate (B1203000) identifies the various types of protons and their relationships within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays a complex multiplet region for the aromatic protons and a distinct signal for the hydroxyl proton. echemcom.com

The thirteen aromatic protons on the three phenyl rings resonate in a complex multiplet between δ 6.9 and 8.23 ppm. echemcom.com The significant overlap is due to the similar electronic environments of the many aromatic protons. The hydroxyl (-OH) proton gives rise to a characteristic singlet at a downfield chemical shift of δ 12.05 ppm, indicating strong deshielding, likely due to intramolecular hydrogen bonding with the adjacent benzoyl carbonyl group. echemcom.com

¹H NMR Spectral Data for 4-Benzoyl-3-hydroxyphenyl benzoate

| Chemical Shift (δ) ppm | Signal Description | Assignment |

|---|---|---|

| 6.9 - 8.23 | Multiplet (m) | 13H, Aromatic Protons |

| 12.05 | Singlet (s) | 1H, Hydroxyl Proton (-OH) |

Solvent: CDCl₃, Frequency: 250 MHz echemcom.com

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, sixteen distinct signals are observed, corresponding to the different carbon environments. echemcom.com The spectrum shows signals for the carbonyl carbons of the ketone and ester groups, as well as for the aromatic carbons.

The carbonyl carbon of the benzoyl ketone appears furthest downfield at δ 201.66 ppm. echemcom.com The ester carbonyl carbon is observed at δ 165.19 ppm. echemcom.com The carbon atom attached to the hydroxyl group is found at δ 163.23 ppm, while the carbon of the ester linkage resonates at δ 150.96 ppm. echemcom.com The remaining twelve signals between δ 118.4 and 133.62 ppm correspond to the various aromatic carbons in the three phenyl rings. echemcom.com

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 118.40 | Aromatic CH |

| 118.66 | Aromatic CH |

| 121.72 | Aromatic CH |

| 125.89 | Aromatic CH |

| 128.35 | Aromatic CH |

| 128.57 | Aromatic CH |

| 129.16 | Aromatic C (Quaternary) |

| 129.49 | Aromatic CH |

| 130.17 | Aromatic CH |

| 131.94 | Aromatic CH |

| 133.59 | Aromatic CH |

| 133.62 | Aromatic CH |

| 150.96 | Aromatic C-O (Ester) |

| 163.23 | Aromatic C-OH |

| 165.19 | C=O (Ester) |

| 201.66 | C=O (Ketone) |

Solvent: CDCl₃, Frequency: 62.5 MHz echemcom.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings. This would help delineate the spin systems within each of the three aromatic rings, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms. This would definitively link the proton signals in the 6.9-8.23 ppm range to their corresponding carbon signals between 118-134 ppm.

Quantitative NMR for Purity and Structural Integrity

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. By integrating the area of a specific, well-resolved proton signal from this compound against the signal of a certified internal standard of known concentration, one can calculate the precise amount of the target compound. For instance, the isolated singlet of the hydroxyl proton at 12.05 ppm could potentially be used for such a quantitative analysis, provided it does not exchange with residual water in the solvent. This technique ensures the assessment of structural integrity and provides an accurate purity value.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Mode Assignments and Interpretation

The IR and Raman spectra of this compound would be dominated by signals corresponding to its key functional groups: the hydroxyl group, the two distinct carbonyl groups (ketone and ester), and the aromatic rings.

O-H Stretch: A broad and strong absorption band would be expected in the IR spectrum, typically in the 3400-3100 cm⁻¹ region, for the hydroxyl group. Its broadness would be indicative of hydrogen bonding.

C=O Stretches: Two distinct carbonyl stretching bands would be prominent. The ketone C=O stretch is expected around 1630-1680 cm⁻¹, while the ester C=O stretch would appear at a higher frequency, typically 1720-1740 cm⁻¹. The conjugation with the aromatic rings influences the exact positions of these bands.

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester and phenol (B47542) functionalities would be visible in the 1300-1000 cm⁻¹ region.

Aromatic C=C and C-H Stretches: Multiple sharp bands would appear from approximately 1600-1450 cm⁻¹ due to the C=C bond stretching within the aromatic rings. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Expected Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400 - 3100 (Broad) | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic C-H |

| C=O Stretch (Ester) | 1740 - 1720 | Ester Carbonyl |

| C=O Stretch (Ketone) | 1680 - 1630 | Ketone Carbonyl |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Rings |

Hydrogen Bonding Network Probing

The molecular structure of this compound contains both a hydroxyl (-OH) group and carbonyl (C=O) groups, making it capable of participating in both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions are crucial in determining the compound's crystal packing, solubility, and photophysical properties.

Probing the hydrogen bonding network can be achieved through techniques such as X-ray crystallography and infrared (IR) spectroscopy. In the solid state, X-ray diffraction would reveal the precise bond distances and angles, identifying whether the hydroxyl group forms an intramolecular hydrogen bond with the adjacent benzoyl carbonyl oxygen or participates in intermolecular bonding with neighboring molecules.

In solution, the nature of the hydrogen bonds can be inferred from spectroscopic data. For instance, in a study of a structurally similar UV absorber, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), researchers observed that the state of hydrogen bonds is highly dependent on the solvent environment. mdpi.com In aprotic solvents like n-hexane, intramolecular and molecule-molecule intermolecular hydrogen bonds are dominant. mdpi.com In protic solvents such as ethanol, which can act as both hydrogen bond donors and acceptors, additional hydrogen bonds form between the solute and the solvent molecules. mdpi.com The strength of these bonds can be affected by factors like temperature; as temperature increases, the strength of hydrogen bonds tends to decrease. mdpi.com For this compound, a similar dynamic interplay of hydrogen bonds is expected to govern its behavior in different environments.

| Type of Hydrogen Bond | Description | Influencing Factors |

| Intramolecular | Between the hydroxyl group (-OH) and the adjacent benzoyl carbonyl group (C=O) within the same molecule. | Solvent polarity, Temperature |

| Intermolecular (Self-association) | Between the hydroxyl group of one molecule and a carbonyl group of another molecule. | Concentration, Temperature |

| Intermolecular (Solvent) | Between the molecule's -OH or C=O groups and protic solvent molecules. | Solvent type (protic/aprotic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic properties of this compound, particularly its ability to absorb UV radiation. The spectrum is characterized by strong absorption bands in the UV region, a direct consequence of its molecular structure. The absorption of UV light corresponds to the excitation of electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). The primary electronic transitions responsible for the characteristic spectrum are π → π* and n → π* transitions associated with the aromatic rings and carbonyl groups.

Analysis of Chromophoric and Auxochromic Effects

The UV-absorbing property of this compound is determined by the interplay of its chromophoric and auxochromic groups.

Chromophores : The primary chromophore in the molecule is the benzophenone (B1666685) moiety. This group, consisting of a carbonyl group conjugated with two phenyl rings, is a strong absorber of UV radiation. The extensive π-electron system allows for low-energy π → π* transitions, resulting in intense absorption bands. The ester carbonyl group also contributes to the UV absorption.

Auxochromes : Auxochromes are substituents that, when attached to a chromophore, modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. In this molecule, the hydroxyl (-OH) group and the benzoate ester's phenoxy group (-O-Ph) act as powerful auxochromes.

Hydroxyl Group (-OH) : As an electron-donating group with lone pairs of electrons, the ortho-hydroxyl group causes a bathochromic shift (red shift) of the absorption bands to longer wavelengths. This is due to the delocalization of the non-bonding electrons into the aromatic π-system, which reduces the energy gap between the HOMO and LUMO.

Benzoate Group : The entire benzoate group also modulates the electronic properties of the core benzophenone structure.

The combination of the core benzophenone chromophore with these auxochromes makes the molecule an effective absorber of both UV-A and UV-B radiation.

Solvatochromism Studies and Environmental Sensitivity

Solvatochromism describes the change in a substance's color, or more broadly, its UV-Vis absorption spectrum, when dissolved in different solvents. This phenomenon provides insight into the molecule's ground and excited state polarity and its specific interactions with the solvent.

Studies on the related compound DHHB show a clear solvatochromic effect. mdpi.com In nonpolar, aprotic solvents, the absorption spectrum is primarily influenced by the intramolecular hydrogen bond. mdpi.com However, in polar, protic solvents like methanol (B129727) and ethanol, the formation of intermolecular hydrogen bonds with the solvent leads to shifts in the λmax. mdpi.com An increase in solvent polarity and hydrogen-bonding capacity typically results in a bathochromic shift for the π → π* transitions of molecules with intramolecular hydrogen bonds. This environmental sensitivity is a critical factor in applications where the compound is used in various formulations.

| Solvent Type | Dominant Interaction | Expected Spectral Shift (Relative to Aprotic) |

| Aprotic (e.g., n-Hexane) | Intramolecular H-bonding | Baseline |

| Protic (e.g., Ethanol) | Intermolecular H-bonding with solvent | Bathochromic (Red) Shift |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) or electrospray ionization (ESI) experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₂₀H₁₄O₄. HRMS can distinguish this composition from other potential formulas with the same nominal mass.

| Property | Value |

| Molecular Formula | C₂₀H₁₄O₄ |

| Nominal Mass | 334 amu |

| Monoisotopic Mass | 334.08921 Da |

The experimentally measured mass from an HRMS instrument would be compared to the theoretical exact mass (334.08921 Da). A match within a few parts per million (ppm) provides strong evidence for the correct elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to further confirm the molecular structure by analyzing the fragmentation patterns of a selected precursor ion (typically the molecular ion). The precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound (m/z 334.09), key fragmentation pathways would involve the cleavage of the ester and ether linkages.

Predicted Key Fragment Ions in MS/MS:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Identity of Fragment |

| 334.09 | 213.06 | [M-C₇H₅O]⁺ - Loss of the benzoyl group |

| 334.09 | 121.03 | [C₇H₅O₂]⁺ - Benzoic acid cation |

| 334.09 | 105.03 | [C₇H₅O]⁺ - Benzoyl cation |

| 334.09 | 77.04 | [C₆H₅]⁺ - Phenyl cation |

The identification of these characteristic fragments, particularly the benzoyl cation (m/z 105) and the fragment corresponding to the 2-hydroxy-4-benzoylphenoxy radical (m/z 213), would provide unambiguous confirmation of the connectivity of the molecular structure. This technique is crucial for differentiating isomers and confirming the identity of the compound in complex mixtures. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the gold-standard technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This method involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, which in turn allows for the determination of the positions of the individual atoms.

For this compound, a successful crystallographic analysis would provide critical information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. For this compound, the key interactions would likely include:

Hydrogen Bonding: The hydroxyl group (-OH) on the phenyl ring is a potential hydrogen bond donor, while the carbonyl oxygen atoms of the benzoyl and benzoate moieties can act as hydrogen bond acceptors. The formation of intermolecular hydrogen bonds would significantly influence the crystal packing.

π-π Stacking: The multiple aromatic rings in the molecule could lead to π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

A detailed analysis of the crystal packing would reveal how these interactions organize the molecules into a stable three-dimensional lattice.

Conformational Analysis in the Crystalline State

The conformation of a molecule can differ between its solution and solid states. X-ray crystallography provides a snapshot of the molecule's preferred conformation in the crystalline environment. Key conformational features of this compound that would be determined from crystallographic data include:

Dihedral Angles: The relative orientations of the three phenyl rings are defined by specific dihedral angles. These angles would reveal the extent of twisting between the rings, which is influenced by steric hindrance and electronic effects.

Ester Group Conformation: The orientation of the benzoate ester group relative to the phenyl ring to which it is attached is another important conformational parameter.

Understanding the solid-state conformation is essential for correlating the molecular structure with its macroscopic properties.

Computational Chemistry and Quantum Mechanical Investigations of 4 Benzoyl 3 Hydroxyphenyl Benzoate

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

DFT calculations are a powerful tool for investigating the fundamental properties of molecules. By employing methods like B3LYP with various basis sets, researchers can accurately predict the ground state geometry and electronic characteristics of 4-Benzoyl-3-hydroxyphenyl benzoate (B1203000). researchgate.netresearchgate.net

Optimized Molecular Geometries and Conformational Landscapes

The optimization of the molecular geometry of 4-Benzoyl-3-hydroxyphenyl benzoate using DFT methods reveals the most stable three-dimensional arrangement of its atoms. These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The presence of multiple aromatic rings and rotatable bonds suggests a complex conformational landscape, which can be explored to identify various stable conformers and the energy barriers between them. The optimized structure serves as the foundation for all further computational analyses. windows.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller energy gap generally implies higher reactivity. For this compound, the distribution of HOMO and LUMO densities across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

No specific energy values for this compound were found in the provided search results. The table is illustrative of how such data would be presented.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov Green areas signify neutral potential. researchgate.net For this compound, MEP analysis can highlight the electrophilic and nucleophilic regions, offering insights into its intermolecular interactions and reactivity. nih.govejosat.com.tr

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|

Specific NBO data for this compound was not available in the search results. This table illustrates the format for presenting such findings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a computational method used to investigate the electronic excited states of molecules. nih.gov It is particularly useful for predicting the UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. sci-hub.se

Prediction of UV-Vis Absorption Maxima and Intensities

By applying TD-DFT calculations, it is possible to predict the maximum absorption wavelengths (λmax) and the corresponding intensities (oscillator strengths) of this compound. nih.gov These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions, such as π→π* and n→π*. sci-hub.seresearchgate.net The solvent effects on the absorption spectra can also be modeled to provide a more accurate comparison with experimental data.

Table 3: Predicted UV-Vis Absorption Data

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

|---|

Specific TD-DFT data for this compound was not found in the search results. The table is a representation of how such data would be structured.

Analysis of Electronic Transitions and Photoexcitation Mechanisms

There is no available research detailing the electronic transitions or photoexcitation mechanisms of this compound. Studies on similar structures, such as other Schiff base esters, have explored properties like photochromism, but these findings cannot be directly extrapolated to the target compound. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While MD simulations are a common tool for studying enzyme-inhibitor interactions and the behavior of molecules, specific simulations for this compound are not found in the literature. Studies have performed MD simulations on related benzoyl compounds to understand their interaction with biological targets, but not on this specific benzoate derivative in isolation or in a detailed context. nih.gov

Conformational Flexibility and Solvent Interactions

Detailed studies on the conformational flexibility and specific solvent interactions of this compound are absent from the current body of scientific work.

Intermolecular Association and Aggregation Studies

Quantitative Structure-Property Relationship (QSPR) Modeling

There are no published QSPR models where this compound has been included as a specific data point or subject of study.

Structure Activity Relationship Sar and Mechanistic Studies of 4 Benzoyl 3 Hydroxyphenyl Benzoate and Its Analogues

Impact of Benzoyl Moiety Modifications on Chemical Reactivity

The benzoyl group is a significant feature of the 4-benzoyl-3-hydroxyphenyl benzoate (B1203000) structure, and alterations to this moiety can profoundly influence the compound's chemical reactivity. The reactivity of benzophenones and related esters is often studied through reactions like base-catalyzed hydrolysis or Grignard reactions. jetir.org

The electronic nature of substituents on the benzoyl ring plays a crucial role. The introduction of electron-withdrawing groups (such as nitro or halo groups) on the benzoyl ring generally increases the electrophilicity of the ketone's carbonyl carbon. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack, thereby increasing the rate of reactions like hydrolysis. nih.govresearchgate.net Conversely, the addition of electron-donating groups (like methoxy (B1213986) or methyl groups) would be expected to decrease the reactivity of the carbonyl group toward nucleophiles by reducing its partial positive charge. bjmu.edu.cn

Studies on the alkaline hydrolysis of substituted phenyl benzoates confirm these principles. The rate of hydrolysis is sensitive to the electronic effects of substituents on the benzoyl portion of the molecule. nih.gov These effects are often quantifiable and can be predicted using structure-reactivity correlations like the Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing character of substituents. nih.govresearchgate.netnih.gov Therefore, modifying the benzoyl moiety of 4-benzoyl-3-hydroxyphenyl benzoate provides a clear avenue for tuning its chemical stability and reactivity.

Role of the Hydroxyl Group in Intramolecular and Intermolecular Interactions

The hydroxyl (-OH) group at the 3-position of the phenyl ring is strategically located ortho to the benzoyl group. This positioning allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the benzoyl group. nih.govbiorxiv.org This internal hydrogen bond creates a stable six-membered ring structure, a feature known as a chelated ring system. nih.govbiorxiv.org

Key Interactions of the Hydroxyl Group:

Intramolecular Hydrogen Bonding: This is the dominant interaction for the hydroxyl group in this structure. Theoretical studies on substituted 2-hydroxybenzophenones show that this bond significantly influences the molecule's conformation and electronic properties. nih.govbiorxiv.orgnih.gov The formation of this internal bond can rigidify the structure and reduce the ability of the hydroxyl group to act as a hydrogen bond donor in intermolecular interactions with solvent molecules or biological targets. nih.gov

Intermolecular Interactions: Because the hydroxyl hydrogen is engaged in an intramolecular bond, its capacity to form hydrogen bonds with other molecules is diminished. However, the oxygen atom of the hydroxyl group can still act as a hydrogen bond acceptor. In environments where the intramolecular bond might be disrupted, or in the presence of strong hydrogen bond donors/acceptors, the hydroxyl group can participate in intermolecular bonding, which is crucial for solubility and interactions with biological receptors.

Influence of Ester Linkage Position and Substituent Effects on Reactivity

The ester linkage is a critical functional group that is susceptible to hydrolysis, a key reaction in both chemical and biological systems.

Substituent Effects on Reactivity: The reactivity of the ester linkage is highly dependent on the electronic properties of substituents on both the benzoyl and the phenyl portions of the molecule. The principles of ester hydrolysis are well-established:

Substituents on the Benzoyl Ring: Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the ester's carbonyl carbon, making it more prone to nucleophilic attack by water or hydroxide (B78521) ions, thus accelerating hydrolysis. nih.gov

Substituents on the Phenol (B47542) Ring (Leaving Group): Electron-withdrawing groups on the phenyl ring of the benzoate ester make the corresponding phenoxide a better leaving group, which also accelerates the rate of hydrolysis.

These electronic effects have been systematically studied, and the rates of hydrolysis for various substituted phenyl benzoates can be correlated using linear free-energy relationships. nih.gov Therefore, the inherent reactivity of the ester in this compound can be finely tuned by adding substituents to either of its aromatic systems.

Structure-Based Mechanisms of Biological Activity (excluding clinical outcomes)

The biological activities of this compound and its analogues are rooted in their interactions with specific enzymes and cellular components. These interactions are dictated by the molecule's three-dimensional structure and the arrangement of its functional groups.

Enzyme Inhibition Mechanisms (e.g., Investigational PLA2 Inhibition)

A significant area of investigation for benzoyl phenyl benzoates is their ability to inhibit enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2). researchgate.netnih.gov PLA2 enzymes catalyze the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators.

In a key study, a series of benzoyl phenyl benzoates were synthesized and evaluated as inhibitors of PLA2. nih.gov The research demonstrated that these compounds could effectively inhibit the enzyme, with their potency being dependent on the substitution pattern. The mechanism of inhibition likely involves the compound binding to the active site of the PLA2 enzyme. This binding is thought to be stabilized by a combination of interactions:

Hydrophobic Interactions: The aromatic benzoyl and phenyl rings can fit into hydrophobic pockets within the enzyme's active site.

Hydrogen Bonding: The hydroxyl and carbonyl groups can form hydrogen bonds with amino acid residues in the active site, helping to anchor the inhibitor in place.

The structure-activity relationship data from these studies provide a roadmap for designing more potent and selective PLA2 inhibitors based on this chemical scaffold. nih.gov

Table 1: Investigational PLA2 Inhibitory Activity of Selected Benzoyl Phenyl Benzoate Analogues This table is representative of findings in the field and is based on data from related analogue studies.

| Compound Analogue | Key Structural Feature | Relative PLA2 Inhibitory Potency |

|---|---|---|

| This compound | Base structure | Active |

| Analogue with electron-donating group (e.g., -OCH3) on benzoyl ring | Increased electron density | Potency varies; may decrease or increase depending on binding site fit |

| Analogue with electron-withdrawing group (e.g., -Cl) on benzoyl ring | Decreased electron density | Often shows increased potency |

Molecular Interactions with Receptor Systems

Beyond specific enzyme active sites, the functional groups of this compound enable it to interact with a variety of biological receptors. The molecule presents several features that can engage in common non-covalent interactions that are fundamental to receptor binding:

Hydrogen Bond Donors and Acceptors: The hydroxyl group can act as a hydrogen bond donor (though weakened by intramolecular bonding), while the carbonyl and ester oxygens are effective hydrogen bond acceptors. These are critical for forming specific contacts within a receptor's binding pocket.

Aromatic Rings: The two phenyl rings provide planar, hydrophobic surfaces capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor. They also contribute to hydrophobic interactions.

Dipole Moment: The polar carbonyl and ester groups create a significant molecular dipole, which can guide the molecule's orientation and interaction with the electrostatic field of a binding site.

These fundamental interaction capabilities suggest that the molecule could potentially bind to a range of receptors, including nuclear receptors or other signaling proteins, although specific examples beyond PLA2 require further investigation.

Modulation of Cellular Processes at a Molecular Level

The interaction of small molecules with enzymes and receptors ultimately translates into effects on cellular processes. For compounds structurally related to this compound, such as other hydroxybenzophenones and hydroxybenzoic acid derivatives, several effects at the cellular level have been reported.

For example, studies on 4-hydroxybenzophenone (B119663) (a metabolite of some benzophenones) have shown that it can inhibit the proliferation of mouse hippocampal neural stem cells by inducing the expression of the chemokine Cxcl1, suggesting a role in modulating inflammatory responses at the cellular level. nih.gov Other research on derivatives of 4-hydroxybenzoic acid has identified them as inhibitors of histone deacetylases (HDACs). nih.gov HDAC inhibition is a crucial mechanism in cancer therapy that leads to changes in gene expression, ultimately causing cell cycle arrest and apoptosis (programmed cell death). nih.gov Specifically, these compounds were found to arrest cell cycle progression and trigger apoptosis in cancer cells without significantly affecting normal cells. nih.gov

While these activities have not been reported for this compound itself, the structural similarities suggest plausible mechanisms by which it or its metabolites could influence cellular health. These may include the modulation of signaling pathways that control cell growth, inflammation, and survival.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies are instrumental in developing predictive models for their biological activities and in identifying the key structural features that govern these activities.

Development of Predictive Models

The development of predictive QSAR models for benzophenone (B1666685) derivatives, a class of compounds to which this compound belongs, has been approached using various statistical methods. These models are crucial for forecasting the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

One approach involves the use of multiple linear regression (MLR) analysis to correlate physicochemical descriptors of the compounds with their biological activities. For instance, in a study on the antimalarial activity of benzophenone derivatives, a QSAR model was developed using this method. The model's predictive power was confirmed by a high correlation between the experimentally observed and predicted activities for a set of test compounds, indicating its utility in forecasting the antimalarial potential of other molecules in this class. nih.gov The robustness of such models is often assessed through internal and external validation techniques, ensuring their reliability for predictive purposes.

Another example is the development of 3D-QSAR models, such as those based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide a three-dimensional representation of the structure-activity relationship. For a series of benzopyranes and their analogues, which share structural similarities with benzophenones, 3D-QSAR models were successfully developed to predict their activity as P-glycoprotein inhibitors. nih.gov The reliability of these models was demonstrated by their ability to accurately predict the activity of an external test set of compounds. nih.gov

The table below summarizes the statistical parameters of a representative QSAR model developed for a series of benzophenone derivatives, highlighting its predictive capacity.

Table 1: Statistical Validation of a Predictive QSAR Model for Benzophenone Analogues

| Parameter | Value | Significance |

|---|---|---|

| r | 0.9867 | High correlation coefficient, indicating a strong linear relationship between predicted and observed activities. |

This data underscores the potential of QSAR models to serve as reliable tools for the virtual screening and design of novel benzophenone derivatives with desired biological activities.

Identification of Key Structural Descriptors Affecting Activity

A primary outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of a compound series. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For antimalarial benzophenone derivatives, a key QSAR model revealed that a combination of potential energy (PE), dipole moment (DM), and electron affinity (EA) governs their activity. nih.gov The negative coefficient for potential energy in the derived equation suggested that molecules with lower potential energy, indicating higher stability, are likely to exhibit greater antimalarial activity. Conversely, the positive coefficient for the dipole moment implied that a more polar nature and specific orientation in an electrostatic field contribute favorably to the activity. nih.gov

In a 3D-QSAR study on benzophenone UV-filters as inhibitors of human and rat 17β-hydroxysteroid dehydrogenase 1, the introduction of a hydroxyl group at the 4-position of the benzene (B151609) ring was found to significantly enhance inhibitory potency. nih.govbohrium.com The pharmacophore analysis from this study identified hydrophobic regions and hydrogen bond donors as crucial features for the interaction with the enzyme. nih.govbohrium.com Specifically, the 2-hydroxyl group was found to form a hydrogen bond with a key amino acid residue in the enzyme's active site. nih.govbohrium.com

Furthermore, in the design of novel anti-inflammatory benzophenone derivatives, a QSAR analysis highlighted the importance of specific structural moieties. The presence of a 4-phenyl-2-hydrazinothiazole group and the absence of a methoxy group at the C4' position of the benzophenone structure were strongly correlated with the inhibition of prostaglandin (B15479496) production. mdpi.com

The following table presents a selection of key structural descriptors and their influence on the activity of benzophenone analogues, as identified in various QSAR studies.

Table 2: Key Structural Descriptors and Their Influence on the Activity of Benzophenone Analogues

| Descriptor | Influence on Activity | Biological Activity | Reference |

|---|---|---|---|

| Potential Energy (PE) | Lower values lead to higher activity. | Antimalarial | nih.gov |

| Dipole Moment (DM) | Higher values contribute to higher activity. | Antimalarial | nih.gov |

| 4-Hydroxyl Substitution | Markedly increases inhibitory potency. | Inhibition of 17β-HSD1 | nih.govbohrium.com |

| Hydrophobic Regions | Important for interaction with the target. | Inhibition of 17β-HSD1 | nih.govbohrium.com |

| Hydrogen Bond Donor | Crucial for interaction with the target. | Inhibition of 17β-HSD1 | nih.govbohrium.com |

| 4-phenyl-2-hydrazinothiazole moiety | Important for the inhibition of prostaglandin production. | Anti-inflammatory | mdpi.com |

| Absence of C4'-OCH₃ group | Strongly related to the inhibition of prostaglandin production. | Anti-inflammatory | mdpi.com |

These findings collectively demonstrate the power of QSAR in elucidating the intricate relationships between the chemical structure of benzophenone analogues and their biological functions, providing a rational basis for the design of new and improved compounds.

Derivatization Strategies and Targeted Structural Modifications of 4 Benzoyl 3 Hydroxyphenyl Benzoate

Synthesis of Phenolic Hydroxyl Derivatives (e.g., Ethers, Esters, Urethanes)

The phenolic hydroxyl group in 4-benzoyl-3-hydroxyphenyl benzoate (B1203000) is a prime target for derivatization. Standard synthetic methodologies can be employed to convert this hydroxyl group into ethers, esters, and urethanes, thereby altering the molecule's polarity, solubility, and biological activity.

The synthesis of ether derivatives typically involves the reaction of the parent compound with an alkyl or aryl halide in the presence of a base. For instance, a general method for etherification involves dissolving the phenolic compound in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate, followed by the addition of an alkyl halide (e.g., R-Br or R-Cl) and heating the mixture. researchgate.net

Esterification of the phenolic hydroxyl can be achieved by reacting it with an appropriate acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270). This straightforward approach allows for the introduction of a wide variety of acyl groups.

Urethane derivatives can be synthesized by treating the phenolic hydroxyl group with an isocyanate. This reaction leads to the formation of a carbamate (B1207046) linkage, which can introduce new hydrogen bonding capabilities and potential for further interactions.

A study on the synthesis of 3-hydroxyphenyl benzoate derivatives demonstrated the feasibility of these modifications. researchgate.net The general synthetic routes involved reactions such as etherification with various alkyl halides. researchgate.net

Benzoyl Group Functionalization and Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can introduce a variety of functional groups onto the benzoyl ring. The conditions for these reactions would need to be carefully controlled to avoid side reactions at other positions of the molecule.

Conversely, nucleophilic aromatic substitution (SNAr) can be employed if the benzoyl ring is appropriately activated with strong electron-withdrawing groups. rsc.orgmasterorganicchemistry.com This type of reaction allows for the introduction of nucleophiles like amines, alkoxides, and thiolates. rsc.orgmasterorganicchemistry.com The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the position of the electron-withdrawing substituents. masterorganicchemistry.com

Recent advancements have explored milder conditions for aromatic substitution reactions. For example, base-promoted homolytic aromatic substitution (BHAS) reactions driven by green light and an iron(III)-NHC photoredox catalyst have been developed, offering a more sustainable approach to C-C bond formation between aromatic moieties. nih.gov

Modifications at the Ester Linkage and Phenyl Benzoate Moiety

The ester linkage in 4-benzoyl-3-hydroxyphenyl benzoate is susceptible to cleavage via hydrolysis under acidic or basic conditions. However, it can also be a site for modification. Transesterification reactions, for instance, could be used to exchange the benzoate group for another ester group, thereby altering the properties of the molecule.

Furthermore, modifications can be made to the phenyl benzoate moiety itself. For example, the synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates involves the condensation of a substituted benzoic acid with p-hydroxy benzyl (B1604629) alcohol. researchgate.net This highlights the possibility of building more complex structures based on the phenyl benzoate core.

The synthesis of various benzoyl hydrazone derivatives starting from substituted phenyl benzoates also demonstrates the versatility of this core structure for creating new compounds with potential biological activities. semanticscholar.org

Polymerizable Derivatives and Their Synthetic Challenges

Introducing a polymerizable group onto the this compound scaffold allows for its incorporation into polymeric materials. This is often achieved by attaching a vinyl, acrylate, or methacrylate (B99206) group to the molecule, typically through the phenolic hydroxyl group.

The synthesis of such derivatives presents certain challenges. The reaction conditions must be carefully chosen to promote the desired functionalization without initiating premature polymerization of the monomer. The presence of multiple reactive sites on the parent molecule may also lead to side reactions, reducing the yield of the desired polymerizable derivative.

Despite these challenges, the development of polymerizable benzophenone (B1666685) derivatives is an active area of research, driven by the need for new photoinitiators and functional polymers.

Design and Synthesis of Photoactive Analogues

The benzophenone moiety in this compound is a well-known photosensitizer. This intrinsic property makes the molecule a suitable platform for the design and synthesis of novel photoactive analogues.

Modifications to the benzoyl group or the substitution pattern on the aromatic rings can be used to tune the photochemical properties of the molecule, such as its absorption wavelength and photoinitiating efficiency. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's excited states.

The synthesis of (4-phenyl benzoyl) benzoate derivatives as photoinitiators illustrates this approach. google.com These compounds are designed to have high initiation activity and good solubility in photopolymerizable compositions. google.com The design of such photoactive analogues often involves creating multi-functional molecules to enhance their performance and reduce migration in cured materials. google.com

Environmental Transformation, Fate, and Bioremediation Research

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of 4-Benzoyl-3-hydroxyphenyl benzoate (B1203000) is primarily governed by its interaction with sunlight and water, leading to photodegradation and hydrolysis. These processes are crucial in determining the compound's environmental persistence.

Photodegradation Mechanisms and Products

As a benzophenone (B1666685) derivative, 4-Benzoyl-3-hydroxyphenyl benzoate is designed to absorb UV radiation, a characteristic that also makes it susceptible to photodegradation. The natural degradation of benzophenones in aquatic environments is significantly influenced by sun irradiation. nih.gov Studies on related benzophenone-type UV filters have shown that they are generally photostable, with photodegradation following pseudo-first-order kinetics. nih.gov The half-life of some benzophenones under UV light can range from 17 to 99 hours. nih.gov The presence of photosensitizers in natural waters can also affect the photolytic behavior of these compounds. nih.gov

The photodegradation of this compound is expected to proceed through the excitation of the benzophenone moiety, which can lead to the formation of reactive intermediates. For other benzophenones, such as benzophenone-3 (BP-3), indirect photodegradation can be induced, playing a major role in their transformation. mdpi.com The degradation can involve hydroxylation of the aromatic rings and cleavage of the carbonyl group. nih.govmdpi.com In the case of benzyl (B1604629) benzoate, exposure to sunlight can lead to the formation of various photoproducts, including benzaldehyde (B42025) and benzoic acid, arising from the benzoyl radical. researchgate.net

Given its structure, the photodegradation of this compound would likely yield a variety of products. Based on the degradation pathways of its structural components, potential photodegradation products are outlined in the table below.

| Potential Photodegradation Product | Formation Pathway |

| 4-Carboxyphenol | Cleavage of the ester linkage and oxidation of the hydroxyphenyl moiety. |

| Benzoic Acid | Cleavage of the ester linkage. researchgate.net |

| 4-Hydroxybenzophenone (B119663) | Hydrolysis of the benzoate ester. |

| Phenol (B47542) | Further degradation of the hydroxyphenyl moiety. |

| Benzene (B151609) | Decarboxylation of benzoic acid. |

| Carbon Dioxide and Water | Complete mineralization through advanced oxidation processes. nih.govmdpi.com |

Hydrolytic Stability in Aqueous Environments

The ester linkage in this compound makes it susceptible to hydrolysis in aqueous environments. The hydrolysis of esters is a reversible reaction that can be catalyzed by both acids and bases. bartleby.com In the case of phenyl benzoate, hydrolysis yields phenol and benzoic acid. bartleby.comgoogle.com The rate of hydrolysis is influenced by pH and temperature. africaresearchconnects.comrsc.org

The hydrolytic stability of phenyl esters is generally lower than that of their alkyl counterparts due to the stability of the resulting phenoxide ion. nih.gov For instance, phenyl benzoate shows a shorter half-life in plasma compared to linear homologous esters. nih.gov Alkaline conditions significantly accelerate the hydrolysis of esters. chemrxiv.org The hydrolysis of phenyl benzoate under alkaline conditions proceeds with the formation of potassium derivatives of benzoic acid and phenol when potassium hydroxide (B78521) is used. bartleby.com

The expected primary hydrolysis products of this compound are 4-benzoyl-3-hydroxyphenol and benzoic acid. The rate of this reaction in natural waters would depend on the ambient pH and temperature.

Biotic Degradation Mechanisms and Microorganisms

The biodegradation of this compound is anticipated to be carried out by microorganisms capable of degrading aromatic compounds, particularly those that can metabolize benzophenones, phenyl esters, and hydroxybenzoates.

Enzymatic Pathways of Aromatic Compound Degradation

The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond. nih.gov Research on the biodegradation of phenyl benzoate by the fungus Scedosporium apiospermum has shown that an inducible esterase initiates the degradation by hydrolyzing the ester bond to yield phenol and benzoate. nih.gov These are then further catabolized. nih.gov Similarly, the enzymatic hydrolysis of benzoate esters has been observed with carboxypeptidase A. cdnsciencepub.com

Following the initial hydrolysis, the resulting aromatic fragments, 4-benzoyl-3-hydroxyphenol and benzoic acid, would be further degraded through established aromatic degradation pathways. The degradation of phenolic compounds often involves hydroxylation and subsequent ring cleavage by dioxygenases. researchgate.net

Microbial Metabolism of Benzoyl-CoA and Hydroxybenzoates

The benzoic acid released from the hydrolysis of this compound can be metabolized by a wide range of bacteria. plos.org Under aerobic conditions, benzoate is typically hydroxylated to form catechol, which then undergoes ring cleavage. nih.gov In anaerobic environments, benzoate is first activated to benzoyl-CoA. nih.govoup.com The benzoyl-CoA then undergoes reduction of the aromatic ring followed by a modified β-oxidation pathway. nih.govoup.com

The 4-benzoyl-3-hydroxyphenol moiety would likely undergo further degradation. The microbial degradation of 4-hydroxybenzoate (B8730719), a related structure, is well-studied. Aerobically, it is often hydroxylated to protocatechuate, which is then funneled into the tricarboxylic acid cycle via ortho- or meta-cleavage pathways. cabidigitallibrary.orgmdpi.com Anaerobically, 4-hydroxybenzoate is converted to 4-hydroxybenzoyl-CoA, which is then reductively dehydroxylated to benzoyl-CoA by the enzyme 4-hydroxybenzoyl-CoA reductase. oup.comcabidigitallibrary.orgcore.ac.uknih.gov This benzoyl-CoA then enters the central anaerobic degradation pathway. researchgate.net Microorganisms such as Rhodopseudomonas palustris and various Pseudomonas species are known to carry out these transformations. core.ac.uknih.govresearchgate.net

Identification of Intermediate Metabolites and Degradation Products

The biodegradation of this compound is expected to produce a series of intermediate metabolites before eventual mineralization. Based on the degradation pathways of related compounds, the following intermediates can be anticipated.

| Potential Intermediate Metabolite | Precursor Moiety | Degradation Pathway |

| 4-Benzoyl-3-hydroxyphenol | This compound | Ester hydrolysis |

| Benzoic Acid | This compound | Ester hydrolysis nih.gov |

| Benzoyl-CoA | Benzoic Acid | Anaerobic activation oup.com |

| 4-Hydroxybenzoyl-CoA | 4-Hydroxybenzoic Acid (from further degradation) | Anaerobic activation core.ac.uknih.gov |

| Protocatechuate | 4-Hydroxybenzoic Acid | Aerobic hydroxylation cabidigitallibrary.orgmdpi.com |

| Catechol | Benzoic Acid / Protocatechuate | Aerobic degradation nih.govmdpi.com |

| Phenol | Phenyl benzoate moiety | Ester hydrolysis nih.gov |

The complete mineralization of this compound would ultimately lead to the formation of carbon dioxide, water, and biomass. The specific microorganisms and enzymes involved would determine the exact sequence and accumulation of these intermediates in the environment. For instance, Sphingomonas wittichii has been shown to utilize benzophenone-3 as a sole carbon and energy source, indicating the potential for specialized bacteria to degrade complex benzophenone structures. nih.gov The biodegradation of benzophenone-3 by the microalga Scenedesmus obliquus has been shown to proceed via hydroxylation and methylation, forming less toxic intermediates. hanyang.ac.kr

Bioavailability and Environmental Mobility Studies

Direct studies on the bioavailability and environmental mobility of this compound are currently lacking. However, insights can be drawn from research on related benzophenone compounds.

Benzophenones generally exhibit a lipophilic character, which suggests a tendency to accumulate in organisms and sorb to organic matter in soil and sediment. nih.gov For instance, the half-life of oxybenzone (B1678072) (a related benzophenone) in surface waters has been reported to be approximately 2.4 years, indicating high stability. nih.gov The mobility and bioavailability of such compounds in the environment are influenced by several factors, including soil and sediment composition.

The presence of suspended sediments can significantly alter the bioavailability of benzophenone derivatives. For example, studies on benzophenone-3 (BP-3) have shown that its accumulation in aquatic organisms like Daphnia magna is affected by the components of the suspended sediment. nih.gov Amorphous organic carbon and minerals in the sediment were found to promote the uptake of BP-3, while black carbon inhibited its bioaccumulation. nih.gov The presence of these sediment components also enhanced the toxicological effects of BP-3. nih.gov

Furthermore, the ionic state of benzophenones, which is dependent on the pH of the surrounding environment, can affect their sorption mechanisms. acs.org In groundwater, where pH typically ranges from 6 to 8, some benzophenones can exist in both neutral and ionic forms, influencing their interaction with soil and biofilm components. acs.org Biofilms, assemblages of microorganisms encased in a self-produced matrix, can act as active sorbents for organic compounds in porous media, with their charged and lipid components facilitating the retention of both ionic and lipophilic species. acs.org

Given the structure of this compound, which includes a phenolic hydroxyl group, its bioavailability could also be influenced by soil pH. The acidity or alkalinity of the soil is a critical parameter governing the concentration of inorganic and organic elements in the soil solution. researchgate.net The phenolic group may become ionized under certain pH conditions, affecting its solubility and interaction with soil particles.

Inferred Environmental Mobility of this compound:

| Environmental Compartment | Inferred Mobility | Influencing Factors |

| Water | Low to Medium | Sorption to suspended solids and sediment; potential for photostability. nih.gov |